molecular formula C21H16N4O B3137403 N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea CAS No. 439095-03-1

N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea

Cat. No.: B3137403
CAS No.: 439095-03-1
M. Wt: 340.4 g/mol
InChI Key: GCYJWXWZUTVYPZ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are used for the treatment of various disorders in the human body, including cancer cells and microbes .


Synthesis Analysis

Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical and Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Antinociceptive Effects

  • Research Finding : Some biuret derivatives, including compounds with phenylurea groups, have demonstrated significant antinociceptive (pain-relieving) effects in mice. This suggests potential applications in pain management or as analgesics.
  • Source : Adibpour et al., 2014.

Cyanation of Heteroarenes

  • Research Finding : A study described the direct cyanation of indoles, a process that involves compounds similar to N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea, showing its relevance in synthesizing aryl nitriles.
  • Source : Ding & Jiao, 2011.

Antimicrobial and Anticancer Activities

  • Research Finding : Indolyl heterocycles, similar to the compound , have shown promising results in both antimicrobial and anticancer activities. This underscores its potential in developing new therapeutic agents.
  • Source : El-Sawy et al., 2013.

Synthesis and Crystal Structure Studies

  • Research Finding : Phenylurea derivatives have been synthesized and studied for their crystal structures, indicating the compound’s utility in chemical research and development.
  • Source : Zhong et al., 2013.

Anti-inflammatory Activity

  • Research Finding : Studies on indolyl azetidinones, which are structurally related to the compound, have found significant anti-inflammatory properties, suggesting potential for therapeutic use in inflammatory diseases.
  • Source : Kalsi et al., 1990.

Fluorescent Indole Derivatives

  • Research Finding : Indole derivatives have been synthesized and studied for their photophysical properties, indicating applications in developing fluorescent probes.
  • Source : Pereira et al., 2010.

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been found to inhibit certain enzymes, while others may interact with various receptors .

Properties

IUPAC Name

1-(9-cyano-1-methylbenzo[f]indol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-25-12-11-17-19(24-21(26)23-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-22)20(17)25/h2-12H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYJWXWZUTVYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206121
Record name N-(9-Cyano-1-methyl-1H-benz[f]indol-4-yl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-03-1
Record name N-(9-Cyano-1-methyl-1H-benz[f]indol-4-yl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Cyano-1-methyl-1H-benz[f]indol-4-yl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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